molecular formula C12H21NO3 B13548710 Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B13548710
M. Wt: 227.30 g/mol
InChI Key: OZNXIMCBZAVFCW-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic organic compound featuring a nitrogen atom in the azabicyclo[3.2.1]octane core and a hydroxyl group at the 2-position. The tert-butyl carbamate group (-Boc) enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-6-9(13)4-5-10(8)14/h8-10,14H,4-7H2,1-3H3

InChI Key

OZNXIMCBZAVFCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method includes the use of acyclic starting materials that contain the required stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the substituents introduced .

Mechanism of Action

The mechanism by which tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, it can bind to nicotinic acetylcholine receptors, influencing neurotransmission and other cellular processes . The pathways involved in its action depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 6-azabicyclo[3.2.1]octane derivatives, which are widely used as scaffolds in drug discovery. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Group Comparisons

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate (Target) 2-hydroxy Not provided Not provided Presumed intermediate for drug synthesis.
Tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate 3-keto C₁₂H₁₉NO₃ 225.28 Used in enantioselective synthesis .
Tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate 3-amino C₁₂H₂₂N₂O₂ 226.32 Building block for bioactive molecules.
Tert-butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate 5-formyl C₁₃H₂₁NO₃ 239.31 Reactive aldehyde group for conjugation.
Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate 8-formyl C₁₃H₂₁NO₃ 239.31 Similar to 5-formyl isomer; used in SPOS.
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate 3,6-diaza C₁₁H₂₀N₂O₂ 212.29 Dual nitrogen centers for ligand design.
Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate 4-iodo, 7-keto C₁₃H₂₀INO₃ 365.21 (estimated) Halogenated derivative for cross-coupling.

Biological Activity

Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 227.31 g/mol
  • CAS Number : 1824023-63-3
  • Purity : 95% .

Structural Representation

The compound features a bicyclic structure with a hydroxyl group and a tert-butyl ester, which is critical for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to the azabicyclo[3.2.1]octane framework. For instance, derivatives of this structure have shown significant activity against a range of Gram-positive and Gram-negative bacteria.

Case Study: Inhibition of Bacterial Topoisomerases

A series of compounds derived from the azabicyclo[3.2.1]octane scaffold were evaluated for their ability to inhibit bacterial topoisomerases, which are crucial for bacterial DNA replication:

Compound IDTarget EnzymeIC₅₀ (nM)MIC (μg/mL)Bacterial Strains
7aGyrase<320.03125S. aureus, E. coli
7hTopo IV<1000.125K. pneumoniae, A. baumannii

These compounds exhibited low nanomolar inhibition against both GyrB and ParE enzymes, translating into potent antibacterial activity .

Enzyme Inhibition

The compound's structural features suggest it may interact with various enzymes involved in bacterial metabolism and replication:

  • DNA Gyrase : Essential for DNA supercoiling; inhibition leads to bacterial growth arrest.
  • Topoisomerase IV : Important for decatenating DNA during replication.

In vitro assays have demonstrated that derivatives of this compound can inhibit these enzymes effectively, thus showcasing their potential as antibacterial agents .

Synthesis and Evaluation

Research has focused on synthesizing various derivatives of the azabicyclo[3.2.1]octane framework to enhance biological activity:

  • Synthesis Methods : Various synthetic routes have been explored to modify the core structure, aiming to improve solubility and bioavailability.
  • Biological Evaluation : Compounds were tested against multiple bacterial strains using standard protocols to determine their MIC values and enzyme inhibition profiles.

Comparative Analysis

The following table summarizes some key findings from recent studies on related compounds:

Compound NameAntibacterial ActivityRemarks
This compoundBroad-spectrum against MDR strainsPromising lead compound
Tert-butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylateEffective against S. aureusLow toxicity observed
Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylateModerate activityRequires further optimization

These findings indicate that modifications in the azabicyclo structure can significantly influence biological activity .

Q & A

Q. What are the standard synthetic routes for Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate?

Methodological Answer: The synthesis typically involves:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine during cyclization. This is a common strategy for bicyclic systems, as seen in analogs like tert-butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate .
  • Cyclization : Intramolecular nucleophilic substitution or ring-closing metathesis under controlled conditions (e.g., reflux in toluene with a palladium catalyst). Similar methods are used for tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Purity is assessed via HPLC (≥95%, as in tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate) .

Q. How is the compound’s structure confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^{13}C NMR to verify substituent positions and bicyclic framework.
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C12_{12}H19_{19}NO3_3 analogs in ).
  • X-ray Crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond angles and torsional strain. SHELX is widely used for its robustness in handling high-resolution data .

Advanced Research Questions

Q. How can the cyclization step be optimized to improve yield?

Methodological Answer:

  • Catalyst Screening : Test palladium, ruthenium, or enzyme-based catalysts for stereoselectivity. Derivatives like tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate suggest spirocyclic systems may require specific catalysts .
  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation. Adjust temperature (e.g., 60–80°C for Boc deprotection) and solvent polarity (DMF vs. THF) .
  • Byproduct Analysis : Employ GC-MS to identify side products (e.g., over-oxidized or dimerized species) and modify reaction stoichiometry .

Q. How to resolve discrepancies between computational models and experimental spectroscopic data?

Methodological Answer:

  • Conformational Analysis : Use DFT calculations to predict NMR chemical shifts and compare with experimental data. For example, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate’s density (1.1 g/cm³) and boiling point (276°C) can guide solvent selection for simulations .
  • Advanced NMR : 2D techniques (COSY, NOESY) to detect through-space interactions and validate bicyclic geometry. Cross-check with analogs like tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate .

Q. What strategies mitigate racemization during stereocenter formation?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantioselective cyclization.
  • Low-Temperature Reactions : Conduct steps at –20°C to reduce kinetic resolution issues, as seen in tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate synthesis .
  • Chiral HPLC : Use a Chiralpak® column to separate enantiomers and quantify optical purity .

Q. How to address unexpected bond angles in X-ray data refined via SHELX?

Methodological Answer:

  • Parameter Adjustment : Modify restraints for bond lengths/angles in SHELXL to accommodate strained bicyclic systems.
  • Disorder Modeling : Split occupancy for disordered atoms (e.g., tert-butyl groups) using PART instructions in SHELX .
  • Validation Tools : Cross-check with PLATON or Mercury to ensure space group correctness and hydrogen-bonding networks .

Q. What analytical methods ensure batch-to-batch consistency in purity?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 210–254 nm. Tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate’s 95% purity benchmark can guide acceptance criteria .
  • Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C12_{12}H19_{19}NO3_3 requires C 63.98%, H 8.50%) .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and X-ray data for hydroxyl group positioning?

Methodological Answer:

  • Dynamic Effects : Use variable-temperature NMR to assess hydrogen bonding or tautomerism. For tert-butyl 2-hydroxy derivatives, OH proton exchange may broaden peaks at room temperature .
  • Neutron Diffraction : If available, resolve hydrogen positions unambiguously (e.g., as done for [(3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] esters) .

Q. Why might computational models underestimate steric strain in the bicyclo framework?

Methodological Answer:

  • Force Field Limitations : Switch from MMFF94 to OPLS4 for better torsional parameterization.
  • Crystal Packing Effects : Compare gas-phase DFT results with solid-state X-ray data to identify packing-induced distortions .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves and goggles due to potential irritancy (H315/H319 hazards, as in tert-butyl 9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate) .
  • Ventilation : Use a fume hood to avoid inhalation (P261/P271 precautions) .

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